N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: is a complex organic compound that features a benzofuran moiety, a methoxyethyl group, and a pyrrolidinylsulfonylbenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Methoxyethyl Group Introduction: The methoxyethyl group can be introduced via an alkylation reaction using methoxyethyl chloride in the presence of a base such as potassium carbonate.
Amide Bond Formation: The final step involves coupling the benzofuran derivative with the sulfonylated pyrrolidine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxyethyl group can be substituted with other alkyl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.
Reduction: Formation of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-(pyrrolidin-1-ylthio)benzamide.
Substitution: Formation of N-(2-(benzofuran-2-yl)-2-alkoxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the synthesis of advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The benzofuran moiety may interact with enzyme active sites, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(benzofuran-2-yl)-2-hydroxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- N-(2-(benzofuran-2-yl)-2-ethoxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Uniqueness
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the presence of the methoxyethyl group, which can influence its solubility and interaction with biological targets. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics compared to similar compounds.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-28-21(20-14-17-6-2-3-7-19(17)29-20)15-23-22(25)16-8-10-18(11-9-16)30(26,27)24-12-4-5-13-24/h2-3,6-11,14,21H,4-5,12-13,15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMGFUIDSKNSKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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